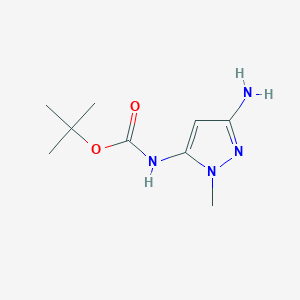
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane, also known as TMD, is a synthetic molecule used in various scientific research applications. It has been used for a variety of purposes, including in drug design, in the synthesis of other molecules, and in the study of biochemical and physiological processes. TMD is a relatively new molecule and has been found to have a number of advantages over other synthetic molecules in terms of its properties and applications.
科学的研究の応用
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used in drug design, as it can be used to modify the structure of existing drugs to create new drugs with improved properties. It has also been used in the synthesis of other molecules, such as polymers and dyes. In addition, this compound has been used in the study of biochemical and physiological processes, such as enzyme activity and protein folding.
作用機序
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane is a synthetic molecule that acts as an electrophile, meaning that it reacts with nucleophiles (molecules with an excess of electrons). It is believed that this compound reacts with nucleophiles in the body to form covalent bonds, which can then lead to the formation of new molecules or the alteration of existing molecules. This mechanism of action is believed to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to affect the activity of enzymes, which can lead to changes in metabolic processes. It has also been found to affect the folding of proteins, which can lead to changes in the structure and function of the proteins. In addition, this compound has been found to affect the expression of genes, which can lead to changes in the expression of proteins and other molecules.
実験室実験の利点と制限
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used to modify the structure of existing molecules or to synthesize new molecules. In addition, it is relatively stable and has a low toxicity. However, there are also some limitations to using this compound in lab experiments. It is relatively expensive, and it is not as widely available as other synthetic molecules.
将来の方向性
There are a number of potential future directions for the use of 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane. It could be used to develop new drugs with improved properties, or to modify the structure of existing drugs. It could also be used to synthesize new molecules or to study biochemical and physiological processes. In addition, it could be used to study the effects of environmental factors on biochemical and physiological processes, or to develop new methods for the synthesis of molecules.
合成法
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane can be synthesized using a variety of methods, such as the Wittig reaction, the Grignard reaction, and the Sonogashira coupling reaction. The Wittig reaction involves the use of a phosphonium salt and an alkyl halide to form an alkene, which is then reacted with a boronic acid to form this compound. The Grignard reaction involves the use of a Grignard reagent and an alkyl halide to form an alkene, which is then reacted with a boronic acid to form this compound. The Sonogashira coupling reaction involves the use of a palladium catalyst, an alkyl halide, and an aryl halide to form an alkene, which is then reacted with a boronic acid to form this compound.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane involves the reaction of 2-methylhex-1-ene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst.", "Starting Materials": [ "2-methylhex-1-ene", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Catalyst" ], "Reaction": [ "Add 2-methylhex-1-ene to a flask", "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the flask", "Add the catalyst to the flask", "Heat the mixture to a temperature of 80-100°C", "Stir the mixture for 24-48 hours", "Cool the mixture to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] } | |
CAS番号 |
1808067-61-9 |
分子式 |
C13H25BO2 |
分子量 |
224.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



